Cas no 869211-54-1 (Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl-)
869211-54-1 structure
Product Name:Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl-
CAS-Nr.:869211-54-1
MF:C42H43NO2
MW:593.796331644058
CID:1863942
Update Time:2025-01-10
Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl-
- Benzenamine, 4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl-
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- Inchi: 1S/C42H43NO2/c1-3-5-32-44-41-28-20-36(21-29-41)14-12-34-16-24-39(25-17-34)43(38-10-8-7-9-11-38)40-26-18-35(19-27-40)13-15-37-22-30-42(31-23-37)45-33-6-4-2/h7-31H,3-6,32-33H2,1-2H3
- InChI-Schlüssel: HHNWDDKDOGMGFT-UHFFFAOYSA-N
- Lächelt: C1(N(C2=CC=C(C=CC3=CC=C(OCCCC)C=C3)C=C2)C2=CC=CC=C2)=CC=C(C=CC2=CC=C(OCCCC)C=C2)C=C1
Experimentelle Eigenschaften
- Dichte: 1.111±0.06 g/cm3(Predicted)
- Schmelzpunkt: 148-152 °C
- Siedepunkt: 746.9±49.0 °C(Predicted)
- pka: -2.75±0.60(Predicted)
Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl- Verwandte Literatur
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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